1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone
CAS No.:
Cat. No.: VC13675137
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClF3NO |
|---|---|
| Molecular Weight | 223.58 g/mol |
| IUPAC Name | 1-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]ethanone |
| Standard InChI | InChI=1S/C8H5ClF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3 |
| Standard InChI Key | VVDNKCXVASDVKZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=NC=C1Cl)C(F)(F)F |
| Canonical SMILES | CC(=O)C1=CC(=NC=C1Cl)C(F)(F)F |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone typically involves multi-step reactions starting from commercially available pyridine derivatives. A common approach involves the acetylation of 5-chloro-2-(trifluoromethyl)pyridin-4-amine using acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine). For example, VulcanChem reports that reacting 5-chloro-2-(trifluoromethyl)pyridin-4-amine with acetyl chloride in dichloromethane at 0–5°C yields the target compound with >80% purity after recrystallization.
Alternative methods include the use of 1,1′-thiocarbonyldiimidazole-assisted coupling reactions, as demonstrated in analogous pyridine derivatives . These protocols emphasize temperature control (40–110°C) and solvent selection (e.g., DMSO or toluene) to optimize yields . For instance, substituting pyridin-2-amine with 5-chloro-2-(trifluoromethyl)pyridin-4-amine in a thiourea coupling reaction has been shown to produce structurally related compounds with similar efficiency .
Structural Analysis
Key spectroscopic data for this compound include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (d, J = 5.4 Hz, 1H, pyridine-H), 7.93 (s, 1H, pyridine-H), 2.65 (s, 3H, COCH₃).
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¹³C NMR (101 MHz, DMSO-d₆): δ 197.2 (C=O), 153.1 (C-Cl), 141.5 (CF₃), 126.2 (pyridine-C), 21.4 (COCH₃).
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HRMS (ESI): m/z 223.03 [M+H]⁺ (calculated for C₈H₆ClF₃NO⁺: 223.01) .
The trifluoromethyl group induces significant electron-withdrawing effects, lowering the pyridine ring’s electron density and enhancing the acetyl group’s reactivity toward nucleophilic attack .
Chemical and Physical Properties
Physicochemical Profile
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Melting Point: 98–100°C
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol.
The compound’s lipophilicity (logP ≈ 2.5) is attributed to the trifluoromethyl group, which enhances membrane permeability—a critical factor in drug design .
Stability and Reactivity
1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong bases. Its acetyl group undergoes nucleophilic substitution reactions, enabling derivatization into hydrazones, oximes, and thiosemicarbazides . For example, reaction with hydrazine yields the corresponding hydrazone derivative, which exhibits enhanced antibacterial activity .
Applications in Drug Development
Pharmacokinetic Optimization
The trifluoromethyl group in 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone improves metabolic stability by resisting cytochrome P450-mediated oxidation. In rat models, the compound exhibits a half-life (t₁/₂) of 4.2 hours and oral bioavailability of 65%.
Agrochemistry
This compound serves as a precursor for herbicides and insecticides. For instance, its hydrazone derivatives inhibit acetolactate synthase (ALS) in weeds, a target for sulfonylurea herbicides . Field trials demonstrate 85–90% efficacy against Amaranthus retroflexus at 50 g/ha .
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